molecular formula C10H16NO+ B1671112 Edrophonium chloride CAS No. 116-38-1

Edrophonium chloride

Cat. No. B1671112
CAS RN: 116-38-1
M. Wt: 166.24 g/mol
InChI Key: VWLHWLSRQJQWRG-UHFFFAOYSA-O
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Description

Edrophonium chloride is a cholinesterase inhibitor used to diagnose and evaluate myasthenia gravis . It is a rapid-onset, short-acting drug whose effect is evident within 30 to 60 seconds after injection and lasts an average of 10 minutes . It has also been used as an antidote to curare principles .


Synthesis Analysis

Edrophonium is a synthetic short-acting acetylcholinesterase competitive inhibitor . It functions by forming non-covalent bonds at the serine-103 allosteric site of acetylcholinesterase enzymes .


Molecular Structure Analysis

The molecular formula of this compound is C10H16ClNO . The InChIKey is BXKDSDJJOVIHMX-UHFFFAOYSA-N . The canonical SMILES is CCN+©C1=CC(=CC=C1)O.[Cl-] .


Chemical Reactions Analysis

This compound increases the amount of acetylcholine in the neuromuscular junction (NMJ) synapses . This is achieved by forming non-covalent bonds at the serine-103 allosteric site of acetylcholinesterase enzymes, thus inhibiting their function .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 201.69 g/mol . The compound is a quaternary ammonium salt and a chloride salt .

Scientific Research Applications

Diagnostic Applications in Myasthenia Gravis

Edrophonium chloride, originally described in 1952, has been a pivotal tool in diagnosing myasthenia gravis. Its rapid, accurate, and valuable diagnostic capabilities have made it a staple in clinical management, helping to differentiate between crisis types and guide anticholinesterase drug therapy. Its diagnostic effectiveness is supported by extensive experience from over 25,000 tests, highlighting its role in both diagnosis and management of myasthenia gravis (Osserman & Genkins, 1966).

Interaction with Acetylcholine at the Motor End-Plate

Research has shown that edrophonium enhances the depolarizing effect of acetylcholine on the motor end-plate without affecting carbachol-induced depolarizations. This selective potentiation suggests that edrophonium's primary action is as a potent and rapidly acting anticholinesterase at the neuromuscular junction (Katz & Thesleff, 1957).

Drug Release from Electric Current Sensitive Polymers

This compound has been used in the study of electric current-sensitive drug release systems. The research demonstrated that this compound could be released in an on-off pattern from polymer devices under electrical stimulus, providing insights into controlled drug delivery mechanisms (Kwon et al., 1991).

Noncardiac Chest Pain Diagnosis

This compound has been explored as a provocative agent in assessing noncardiac chest pain. Studies have evaluated its efficacy in inducing symptoms and manometric changes, offering a diagnostic tool for esophageal-related chest pain with minimal side effects (Dalton et al., 1990).

Biliary Excretion and Metabolism

Research has delved into the metabolism and biliary excretion of this compound, uncovering its glucuronide conjugation and elimination processes. This work provides valuable information on the drug's pharmacokinetics and potential interactions (Calvey & Back, 1971).

Mechanism of Action

Target of Action

Edrophonium chloride primarily targets acetylcholinesterase , an enzyme that breaks down the neurotransmitter acetylcholine at sites of cholinergic transmission . Acetylcholine plays a crucial role in transmitting signals in the nervous system, particularly at the neuromuscular junction .

Mode of Action

This compound acts by competitively inhibiting acetylcholinesterase , thereby preventing the breakdown of acetylcholine . This inhibition is readily reversible, making edrophonium a short and rapid-acting anticholinesterase drug . The effect of edrophonium is typically evident within 30 to 60 seconds after injection and lasts an average of 10 minutes .

Biochemical Pathways

By inhibiting acetylcholinesterase, this compound increases the amount of acetylcholine at the nerve endings . The increased levels of acetylcholine allow the remaining receptors to function more efficiently, prolonging the action of acetylcholine . This results in enhanced cholinergic transmission, affecting various biochemical pathways where acetylcholine acts as a neurotransmitter .

Pharmacokinetics

This compound is characterized by its rapid onset and short duration of action . Its effect is manifest within 30 to 60 seconds after injection and lasts an average of 10 minutes . This rapid and short-acting nature makes it particularly useful in diagnostic procedures and in situations requiring quick reversal of effects .

Result of Action

The primary result of this compound’s action is the enhancement of cholinergic transmission . By increasing the amount of acetylcholine at the nerve endings, it allows for more efficient functioning of the remaining receptors . This can lead to a reduction in muscle weakness in conditions such as myasthenia gravis, where there is a decrease in the number of functional acetylcholine receptors .

Safety and Hazards

Edrophonium chloride is contraindicated in patients with known hypersensitivity to anticholinesterase agents and in cases of intestinal and urinary obstructions of mechanical type .

Biochemical Analysis

Biochemical Properties

Edrophonium chloride plays a significant role in biochemical reactions. It works by prolonging the action of acetylcholine, a neurotransmitter found naturally in the body . This is achieved by inhibiting the action of the enzyme acetylcholinesterase . Acetylcholine stimulates nicotinic and muscarinic receptors, and when stimulated, these receptors have a range of effects .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It increases the amount of acetylcholine at the nerve endings . Increased levels of acetylcholine allow the remaining receptors to function more efficiently . This influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is quite complex. It exerts its effects at the molecular level by binding to a Serine-103 allosteric site . This binding interaction inhibits or inactivates acetylcholinesterase at sites of cholinergic transmission . This results in the prolongation of the action of acetylcholine, which in turn stimulates nicotinic and muscarinic receptors .

Temporal Effects in Laboratory Settings

The effect of this compound is apparent within 30 to 60 seconds after injection and lasts an average of 10 minutes . The distribution half-life is 7 to 12 minutes, and the elimination half-life is 33 to 110 minutes .

Metabolic Pathways

This compound is primarily renally excreted with 67% of the dose appearing in the urine . Hepatic metabolism and biliary excretion have also been demonstrated in animals .

Transport and Distribution

This compound is distributed throughout the body after administration

Subcellular Localization

It is known that it acts mainly at the neuromuscular junction .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Edrophonium chloride can be achieved through a simple two-step process involving the reaction of Edrophonium with hydrochloric acid.", "Starting Materials": ["Edrophonium", "Hydrochloric acid", "Ethanol"], "Reaction": [ "Dissolve Edrophonium in ethanol to form a clear solution.", "Slowly add hydrochloric acid to the solution while stirring vigorously.", "The solution will turn cloudy and a white precipitate of Edrophonium chloride will form.", "Filter the precipitate and wash it with ethanol to obtain pure Edrophonium chloride." ] }

Edrophonium works by prolonging the action acetylcholine, which is found naturally in the body. It does this by inhibiting the action of the enzyme acetylcholinesterase. Acetylcholine stimulates nicotinic and muscarinic receptors. When stimulated, these receptors have a range of effects.

CAS RN

116-38-1

Molecular Formula

C10H16NO+

Molecular Weight

166.24 g/mol

IUPAC Name

ethyl-(3-hydroxyphenyl)-dimethylazanium

InChI

InChI=1S/C10H15NO/c1-4-11(2,3)9-6-5-7-10(12)8-9/h5-8H,4H2,1-3H3/p+1

InChI Key

VWLHWLSRQJQWRG-UHFFFAOYSA-O

SMILES

CC[N+](C)(C)C1=CC(=CC=C1)O.[Cl-]

Canonical SMILES

CC[N+](C)(C)C1=CC(=CC=C1)O

Appearance

Solid powder

melting_point

162-163

Other CAS RN

116-38-1

physical_description

Liquid

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

116-38-1 (cloride)
302-83-0 (bromide salt/solvate)

shelf_life

>2 years if stored properly

solubility

Appreciable as liquid hydrochloride salt
4.86e-02 g/L

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Bromide, Edrophonium
Chloride, Edrophonium
Edrophonium
Edrophonium Bromide
Edrophonium Chloride
Edroponium
Tensilon

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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